N-allyl-2-aminobenzamide

Description

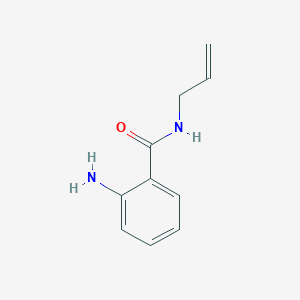

N-Allyl-2-aminobenzamide (CAS: 4943-82-2), also known as anthranilic acid allylamide, is a substituted benzamide derivative with the molecular formula $ \text{C}{10}\text{H}{12}\text{N}_2\text{O} $. Its structure consists of a 2-aminobenzamide core modified by an allyl group (-CH₂CH=CH₂) attached to the amide nitrogen (Figure 1). This compound is primarily utilized in industrial and scientific research contexts, particularly in organic synthesis and pharmaceutical development .

Properties

IUPAC Name |

2-amino-N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHINWRKJVGGOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366214 | |

| Record name | N-allyl-2-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4943-82-2 | |

| Record name | N-allyl-2-aminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(prop-2-en-1-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

The most straightforward approach to prepare N-allyl-2-aminobenzamide is the direct N-allylation of 2-aminobenzamide using allyl halides (commonly allyl bromide) under basic conditions. This method typically employs a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like acetonitrile (CH₃CN), sometimes assisted by microwave irradiation to enhance reaction rates and yields.

Typical Procedure

- Reagents: 2-aminobenzamide, allyl bromide, K₂CO₃

- Solvent: Acetonitrile (CH₃CN)

- Conditions: Microwave irradiation at 200 W for 4 minutes or conventional heating

- Workup: Extraction with ethyl acetate, washing with dilute HCl and brine, drying over Na₂SO₄, and purification by silica gel chromatography

- Yields: Generally good to excellent (55–95%)

Reaction Scheme

$$

\text{2-Aminobenzamide} + \text{Allyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN}, \text{MW or heat}} \text{this compound}

$$

Research Findings

- Microwave-assisted N-allylation provides a rapid and efficient route with high yields and minimal side products.

- The reaction is selective for mono-allylation at the amide nitrogen.

- Variations include sequential N-allylation and N-homoallylation to produce dialkylated derivatives, but for this compound, mono-allylation is the target.

Two-Step Synthesis via Reduction of Nitro Precursors and Subsequent Allylation

Method Overview

An alternative method involves first reducing a nitroaromatic precursor (e.g., 2-nitrobenzamide or substituted nitrobenzene derivatives) to the corresponding aromatic amine, followed by N-allylation.

Step 1: Reduction of Nitroaromatic Compound

- Catalyst: Palladium on carbon (Pd/C)

- Solvent: Toluene

- Conditions: Hydrogen atmosphere (1 MPa), 90–130 °C, 4–10 hours

- Outcome: High-yield conversion of nitro compound to aromatic amine

Step 2: N-Allylation via Catalytic Coupling

- Reagents: Aromatic amine, vinyl carbinol (allyl alcohol derivative)

- Catalysts: Palladium catalyst and palladium-phosphine ligand complex

- Solvent: Toluene

- Conditions: 130 °C, slow addition of vinyl carbinol, 8 hours

- Purification: Extraction and column chromatography to isolate pure N-allyl product

Reaction Scheme

$$

\text{Nitroaromatic compound} \xrightarrow[\text{Pd/C}, H_2]{\text{Toluene}, 90-130^\circ C} \text{Aromatic amine} \xrightarrow[\text{Pd catalysts}]{\text{Vinyl carbinol}, 130^\circ C} \text{this compound}

$$

Research Findings

- This method offers high efficiency and yield with good control over mono-substitution.

- The use of Pd/C catalyst in hydrogenation is effective for nitro reduction.

- The subsequent allylation step uses palladium catalysis to couple the amine with vinyl carbinol, avoiding over-alkylation and difficult separations.

Amide Bond Formation Followed by N-Allylation

Method Overview

In some synthetic routes, 2-aminobenzamide derivatives are prepared by first forming the amide bond between 2-aminobenzene and an acid derivative, followed by N-allylation.

Procedure

- Amide Formation: Reaction of 2-aminobenzene with acid anhydrides or activated carboxylic acids in solvents like dimethylformamide (DMF) with pyridine or coupling agents such as benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).

- N-Allylation: Subsequent alkylation of the amide nitrogen with allyl bromide under basic conditions.

Reaction Scheme

$$

\text{2-Aminobenzene} + \text{Acid anhydride} \xrightarrow[\text{Pyridine}]{\text{DMF}, 65^\circ C} \text{2-Aminobenzamide derivative} \xrightarrow[\text{K}2\text{CO}3]{\text{Allyl bromide}} \text{this compound}

$$

Research Findings

- The amide bond formation is typically performed at moderate temperatures (around 65 °C) for 24 hours.

- Coupling agents like BOP improve yields and selectivity.

- This method allows for structural diversity by varying the acid component before allylation.

Palladium-Catalyzed Oxidative Allylation and Functionalization

Method Overview

Advanced methods involve Pd(II)-catalyzed oxidative reactions of N-allyl-2-aminophenol derivatives, which can be adapted for this compound synthesis with functionalization.

Reaction Conditions

- Catalyst: Pd(OAc)₂ (10 mol%)

- Oxidants: Hypervalent iodine reagents such as PhI(OAc)₂

- Solvent: Acetonitrile or dichloromethane

- Temperature: Room temperature to 40 °C

- Outcome: Alkoxyacyloxylation or intramolecular cyclization leading to functionalized products

Research Findings

- The Pd-catalyzed oxidative allylation allows for regioselective functionalization of the allyl group.

- Reaction pathways can be tuned by changing oxidants and conditions.

- While primarily studied on aminophenols, these methods provide insight into palladium-catalyzed allylation chemistry relevant to this compound derivatives.

Summary Table of Preparation Methods

| Method No. | Preparation Method | Key Reagents & Catalysts | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Direct N-allylation | 2-Aminobenzamide, allyl bromide, K₂CO₃ | CH₃CN, microwave or heat, 4 min | 55–95% | Fast, selective mono-allylation |

| 2 | Nitro reduction + Pd-catalyzed allylation | Nitroaromatic, Pd/C, vinyl carbinol, Pd catalysts | Toluene, H₂ (90–130 °C), 4–10 h + 8 h allylation | High | High efficiency, good control |

| 3 | Amide formation + N-allylation | 2-Aminobenzene, acid anhydrides, BOP, allyl bromide | DMF, pyridine, 65 °C, 24 h + base | Moderate to high | Allows structural diversity |

| 4 | Pd-catalyzed oxidative allylation | Pd(OAc)₂, PhI(OAc)₂, CH₃CN/DCM | RT to 40 °C | Variable | Functionalization beyond simple allylation |

Chemical Reactions Analysis

Types of Reactions: N-allyl-2-aminobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the allyl group or the amine group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-allyl-2-nitrobenzamide, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Aminobenzamide + Allyl Bromide | Base (e.g., NaOH) | High |

| 2 | N-Allyl-2-aminobenzamide + Acids | Acidic medium | Moderate |

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules: The compound is a precursor for various derivatives, facilitating the creation of more complex organic structures.

- Catalysis: It has been employed in catalytic reactions, particularly in the context of Brønsted acid catalysis, enhancing reaction efficiency and selectivity .

Biology

In biological research, this compound is investigated for its potential therapeutic properties:

- Antibacterial Activity: Preliminary studies indicate that this compound may exhibit antibacterial properties, making it a candidate for developing new antimicrobial agents.

- Antioxidant Effects: Research suggests that it may help mitigate oxidative stress by scavenging free radicals .

Medicine

This compound is being explored for its medicinal applications:

- Anti-inflammatory Properties: Studies have shown that it can inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases .

- Pain Relief: Its analgesic effects are under investigation, with potential implications for pain management therapies .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Antimicrobial Testing:

- A study evaluated the antibacterial activity of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

-

Inflammation Inhibition:

- In vivo experiments demonstrated that administration of this compound reduced levels of pro-inflammatory cytokines in animal models. This supports its role in anti-inflammatory therapies.

-

Synthesis of Novel Derivatives:

- Researchers successfully synthesized a series of derivatives from this compound, testing their biological activities. Some derivatives showed enhanced activity compared to the parent compound, indicating avenues for drug development.

Mechanism of Action

The mechanism by which N-allyl-2-aminobenzamide exerts its effects involves interactions with various molecular targets. It may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 176.22 g/mol

- Synonyms: 2-Amino-N-prop-2-enylbenzamide, Anthranilsäure-allylamid

- Regulatory Status : Classified under UN GHS revision 8 for safe handling in research settings .

Comparative Analysis with Structural Analogues

N-Allyl-2-aminobenzamide belongs to the broader class of 2-aminobenzamides, which are studied for their diverse chemical and biological properties. Below is a detailed comparison with three structurally related compounds:

Table 1: Structural and Functional Comparison

Structural Modifications and Physicochemical Properties

- This compound vs. However, this substitution may reduce aqueous solubility .

- Positional Isomerism (2- vs. 4-Aminobenzamide): 4-Aminobenzamide exhibits distinct electronic properties due to the para-oriented amino group, enabling stronger interactions with HDAC enzymes. In contrast, the ortho-substituted amino group in this compound may favor binding to alternative targets like proteases .

- Complex Derivatives (Phenoxyethoxy Substituent): The addition of a phenoxyethoxy-benzoyl group in the derivative from increases molecular weight and steric bulk, which could enhance target specificity but reduce metabolic stability .

Biological Activity

N-allyl-2-aminobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and data tables.

Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of 2-aminobenzamide with allyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen in the amine group attacks the electrophilic carbon in the allyl halide. This method has shown to yield good to excellent results under optimized conditions.

Antimicrobial Properties

The biological evaluation of this compound has primarily focused on its antimicrobial properties. A study conducted on a series of 2-aminobenzamide derivatives, including this compound, revealed that many compounds exhibited significant activity against various bacterial and fungal strains. The tested strains included:

| Microorganism | Type | Activity |

|---|---|---|

| Bacillus subtilis | Gram-positive | Moderate to good |

| Staphylococcus aureus | Gram-positive | Moderate |

| Pseudomonas aeruginosa | Gram-negative | Moderate |

| Escherichia coli | Gram-negative | Moderate |

| Candida albicans | Fungal | Moderate |

| Aspergillus fumigatus | Fungal | Excellent |

In particular, this compound demonstrated potent activity against Aspergillus fumigatus, outperforming standard drugs used in treatment .

The antimicrobial activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other aminobenzamide derivatives, it may inhibit enzymes involved in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity.

- Disruption of Membrane Integrity : The compound may interact with microbial membranes, leading to increased permeability and eventual cell lysis.

- Interference with Nucleic Acid Synthesis : By mimicking substrates required for nucleic acid synthesis, it could potentially inhibit DNA and RNA replication in microorganisms.

Case Studies

Several studies have highlighted the effectiveness of this compound in treating infections caused by resistant strains. For instance, a comparative study indicated that this compound had lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus compared to traditional antibiotics .

Another study explored its potential as an antifungal agent, demonstrating significant activity against Candida albicans and Aspergillus fumigatus, suggesting its utility in treating fungal infections resistant to conventional therapies .

Q & A

Q. What are the recommended methods for synthesizing N-allyl-2-aminobenzamide, and how can intermediates be characterized?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-aminobenzamide with allyl bromide in the presence of a base (e.g., K₂CO₃) under inert conditions yields the target compound. Intermediates should be characterized using NMR (¹H/¹³C) and LC-MS to confirm structural integrity. Impurities from incomplete reactions (e.g., residual allyl bromide) can be monitored via TLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Acute toxicity data from structurally similar benzamides (e.g., intraperitoneal LD₅₀ > 400 mg/kg in rats) suggest moderate toxicity . Always use PPE (gloves, lab coats) and work in a fume hood. Waste containing the compound must be segregated and disposed of via certified hazardous waste services to avoid environmental contamination .

Q. How is this compound used in apoptosis assays, and what controls are necessary?

The compound’s role in apoptosis studies involves treating cell lines (e.g., HeLa or MCF-7) and quantifying cell death via Annexin V/PI staining (e.g., using IMMUNOCRUZ® kits). Controls should include untreated cells, vehicle-only (e.g., DMSO), and positive apoptosis inducers (e.g., staurosporine). Caspase-3/7 activity assays can validate apoptotic pathways .

Q. Which analytical techniques are suitable for quantifying this compound purity in research samples?

HPLC with UV detection (λ = 254 nm) or LC-MS/MS (using MRM transitions) is recommended. Calibrate with certified reference standards. For structural confirmation, FT-IR and high-resolution mass spectrometry (HRMS) are essential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?

Variability in IC₅₀ values may arise from differences in cell lines, assay durations, or solvent concentrations (e.g., DMSO tolerance thresholds). Standardize protocols using CLSI guidelines and validate results with orthogonal assays (e.g., ATP-based viability vs. flow cytometry). Include inter-laboratory reproducibility tests .

Q. What experimental design considerations are critical for in vivo studies involving this compound?

Dose optimization is vital due to potential metabolic differences between in vitro and in vivo models. Pharmacokinetic studies (plasma half-life, bioavailability) should precede efficacy trials. Use species-specific formulations (e.g., aqueous suspensions with cyclodextrin) to enhance solubility. Monitor toxicity via liver/kidney function markers .

Q. How does this compound interact with kinase signaling pathways, and how can off-target effects be minimized?

Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like PI3K or MAPK. Validate specificity using kinase profiling panels (e.g., Eurofins KinaseScan®). Structure-activity relationship (SAR) studies with modified allyl groups may reduce off-target binding .

Q. What strategies address low solubility of this compound in aqueous buffers for cell-based assays?

Use co-solvents like PEG-400 or β-cyclodextrin to enhance solubility without cytotoxicity. Pre-test solvent concentrations (e.g., ≤0.1% DMSO). For chronic exposure studies, nanoformulation (liposomes or polymeric nanoparticles) improves stability and cellular uptake .

Data Analysis & Methodological Challenges

Q. How should researchers interpret conflicting data on this compound’s tumor-suppressive effects in 3D vs. 2D cell models?

3D models (spheroids/organoids) often show reduced drug sensitivity due to diffusion barriers and stromal interactions. Use multiplexed imaging (e.g., confocal microscopy with hypoxia probes) to assess penetration depth. Combine transcriptomics (RNA-seq) to identify microenvironment-driven resistance mechanisms .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Nonlinear regression (e.g., four-parameter logistic curve) in GraphPad Prism® or R (drc package) is ideal. Account for heteroscedasticity using weighted least squares. Replicate experiments ≥3 times, and report 95% confidence intervals for EC₅₀/IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.